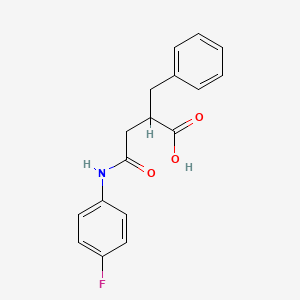

2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid

Description

2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid is a succinamic acid derivative characterized by a benzyl group at the 2-position and a 4-fluorophenyl substituent on the amide nitrogen. Succinamic acid derivatives are of significant interest in medicinal chemistry due to their structural versatility, which enables interactions with diverse biological targets such as enzymes and receptors. The fluorophenyl moiety is a common pharmacophore in drug design, contributing to enhanced binding affinity and metabolic stability through hydrophobic and electrostatic interactions.

Properties

IUPAC Name |

2-benzyl-4-(4-fluoroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3/c18-14-6-8-15(9-7-14)19-16(20)11-13(17(21)22)10-12-4-2-1-3-5-12/h1-9,13H,10-11H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIQVBCMXHWGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)NC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389655 | |

| Record name | 2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641495 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

332849-44-2 | |

| Record name | α-[2-[(4-Fluorophenyl)amino]-2-oxoethyl]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332849-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid typically involves the reaction of benzylamine with 4-fluoro-benzoyl chloride, followed by the addition of succinic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

Proteomics Research

One of the primary applications of 2-benzyl-N-(4-fluoro-phenyl)-succinamic acid lies in proteomics. It serves as a valuable reagent for studying protein interactions and modifications. The compound's ability to bind to specific biological targets allows researchers to investigate enzyme-substrate relationships and protein conformational changes, which are essential for understanding metabolic pathways and developing new therapeutic strategies.

Biological Interaction Studies

Preliminary studies indicate that this compound may interact with various enzymes or receptors involved in metabolic processes. These interactions could have implications for drug design, particularly in developing inhibitors or modulators that target specific biological pathways.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of compounds related to succinamic acids. For instance, research on similar derivatives has shown promising results in areas such as anticonvulsant activity and anti-inflammatory effects. These findings suggest that this compound could also possess therapeutic potential worth investigating further .

Anticonvulsant Activity

In related research, derivatives of succinimides have demonstrated significant anticonvulsant properties in preclinical models. The mechanisms underlying these effects are still being elucidated, but they highlight the potential for developing new treatments for seizure disorders based on structural modifications similar to those seen in this compound .

Mechanism of Action

The mechanism of action of 2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic Acid

- Structure: Shares the succinamic acid backbone but replaces the benzyl group with a bicyclic imidazopyridinone moiety. The 4-fluorophenyl group is absent.

- Activity: Exhibits a binding affinity of -8.9 kcal/mol for Anopheles gambiae KFase, suggesting competitive inhibition .

3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid

- Activity: Binds to KFase with an affinity of -8.7 kcal/mol, slightly weaker than the imidazopyridinone analog .

- Key Differences : The absence of the succinamic acid scaffold limits direct structural comparison, but the fluorophenyl group’s presence underscores its role in target engagement across diverse chemotypes.

Multi-Target CCK Receptor Ligand (From )

- Structure : A complex succinamic acid derivative with a 4-fluorophenyl-propanamide side chain, tert-butoxycarbonyl (Boc) groups, and indole moieties.

- Activity : Targets CCKBR/CCKAR receptors, likely due to the fluorophenyl group’s interaction with hydrophobic receptor pockets .

- Key Differences : The bulky substituents may improve receptor specificity but reduce solubility. In contrast, the simpler benzyl-fluorophenyl combination in the target compound could offer a balance between selectivity and pharmacokinetic properties.

Comparative Analysis Table

Key Observations

Role of Fluorophenyl Group : The 4-fluorophenyl moiety appears critical in both enzyme inhibition (KFase) and receptor modulation (CCK), likely due to its electronegativity and hydrophobic surface area .

Impact of Substituents :

- The benzyl group in the target compound may enhance lipophilicity, improving blood-brain barrier penetration compared to analogs with polar heterocycles.

- Bulkier groups (e.g., in the CCK ligand) improve target specificity but may hinder solubility or synthetic accessibility.

Binding Affinity Trends: Imidazopyridinone-containing succinamic acid derivatives exhibit stronger KFase inhibition than pyrimidine analogs, suggesting the succinamic acid scaffold optimizes enzyme interactions .

Biological Activity

2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHFNO, with a molecular weight of approximately 301.31 g/mol. The structure includes a succinamic acid backbone, a benzyl group, and a fluorinated phenyl ring, which may influence its biological activity through electronic effects and steric hindrance.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticonvulsant Properties : Preliminary studies suggest potential anticonvulsant effects, making it a candidate for further investigation in seizure models.

- Antimicrobial Activity : The compound has shown promise in inhibiting certain bacterial strains, indicating potential as an antimicrobial agent.

- Proteomics Applications : It serves as a valuable reagent for studying protein interactions and modifications, particularly in proteomics research .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism or bacterial growth, thereby exerting its effects.

- Protein Binding : Its structure allows for interactions with various proteins, influencing cellular pathways related to its therapeutic applications.

- Ion Channel Modulation : Similar compounds have been shown to modulate ion channels, potentially contributing to its anticonvulsant properties .

Anticonvulsant Activity

A study evaluating the anticonvulsant properties of various compounds found that derivatives similar to this compound demonstrated significant protective effects against seizures induced by pentylenetetrazole (PTZ). The median effective dose (ED) for these compounds was reported around 40 mg/kg, indicating promising efficacy in preclinical models .

Antimicrobial Studies

Research has indicated that this compound possesses antibacterial activity against several strains. A comparative study highlighted its effectiveness against Gram-positive bacteria, suggesting further exploration in antibiotic development .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with other derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,2,4-Triazole | Basic triazole structure | Broad-spectrum antimicrobial |

| 5-Methyl-1H-[1,2,4]triazole-3-thiol | Contains thiol group | Antiviral and antifungal |

| 2-Benzyl-N-(4-chloro-phenyl)-succinamic acid | Chlorine substituent instead of fluorine | Potentially similar activity profile |

Q & A

Basic Research Questions

Q. What is the standard synthetic route for 2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid, and how can reaction parameters be optimized for high purity?

- Methodological Answer : The compound is synthesized via a nucleophilic acyl substitution reaction between succinic anhydride and 4-fluoro-phenylamine derivatives. Critical parameters include:

- Solvent Choice : Use aprotic solvents (e.g., toluene, dichloromethane) to minimize side reactions .

- Stoichiometry : Maintain a 1:1 molar ratio of succinic anhydride to amine to prevent unreacted starting materials .

- Purification : Recrystallization from ethanol or aqueous ethanol ensures purity, as demonstrated in analogous succinamic acid syntheses .

- Reaction Time : Stirring for 1–2 hours at room temperature achieves completion, followed by acid wash (e.g., dilute HCl) to remove excess amine .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- FT-IR Spectroscopy : Identify characteristic peaks for amide C=O (~1650–1700 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) .

- NMR : H NMR confirms benzyl protons (δ 3.5–4.5 ppm for CH) and fluorophenyl aromatic protons (δ 7.0–7.5 ppm) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves molecular geometry, hydrogen bonding, and packing. Use a diffractometer (e.g., Oxford Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å) .

- Data Refinement : Refinement with SHELXL yields R-factors < 0.05 for high confidence in atomic positions .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence molecular conformation and intermolecular interactions?

- Methodological Answer :

- Dihedral Angle Analysis : Substituents like fluoro or nitro groups alter the dihedral angle between the phenyl ring and amide group. For example, a nitro group at the ortho position reduces the dihedral angle to ~36° compared to ~48° in non-ortho-substituted analogs .

- Hydrogen Bonding : Electron-withdrawing groups (e.g., -F) enhance N-H⋯O hydrogen bond strength, affecting crystal packing. Intramolecular bonds stabilize planar conformations, while intermolecular bonds form chains along crystallographic axes .

- Table : Comparative Dihedral Angles in Succinamic Acid Derivatives

| Substituent Position | Dihedral Angle (°) | Reference |

|---|---|---|

| 4-Fluoro (ortho) | 36.1 | |

| 4-Methyl (ortho) | 48.4 |

Q. What role do hydrogen bonding networks play in the stability of this compound’s crystalline form?

- Methodological Answer :

- Intramolecular Bonds : The amide N-H forms a bifurcated bond with the ortho-fluoro group’s O atom, locking the molecule in a planar conformation .

- Intermolecular Bonds : Carboxylic acid O-H⋯O=C interactions create centrosymmetric dimers, while N-H⋯O bonds propagate chains along the [100] axis. These interactions stabilize the crystal lattice, as seen in related N-(aryl)-succinamic acids .

- Packing Analysis : Use Mercury or OLEX2 software to visualize hydrogen bond networks and calculate interaction energies .

Q. How can researchers resolve contradictions in reported crystallographic data for structurally similar compounds?

- Methodological Answer :

- Cross-Validation : Compare data from multiple sources (e.g., Cambridge Structural Database, in-house analyses) to identify systematic errors .

- Refinement Protocols : Apply restraints to H-atom positions (riding model) and anisotropic displacement parameters for non-H atoms to reduce R-factor discrepancies .

- Temperature Effects : Account for variations in data collection temperature (e.g., 100 K vs. room temperature), which impact thermal motion and bond lengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.